[2-(Benzyloxy)-3-chlorophenyl]methanol

Procurement Economics Building Block Sourcing Medicinal Chemistry

Sourcing the wrong regioisomer derails cross-coupling campaigns. [2-(Benzyloxy)-3-chlorophenyl]methanol (CAS 1565469-52-4) provides the validated ortho-benzyloxy/meta-chloro scaffold at 36.4% lower cost per gram vs. 4-chloro regioisomer. • ≥98% purity minimizes pre-use purification. • Direct access to boronic acid (CAS 1217500-57-6) and pinacol ester for Suzuki-Miyaura coupling. • Enables chemoselective C-C bond formation with intact benzyloxy protection.

Molecular Formula C14H13ClO2
Molecular Weight 248.70 g/mol
CAS No. 1565469-52-4
Cat. No. B6316794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzyloxy)-3-chlorophenyl]methanol
CAS1565469-52-4
Molecular FormulaC14H13ClO2
Molecular Weight248.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)CO
InChIInChI=1S/C14H13ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
InChIKeyKFALJHBVMGQDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Benzyloxy)-3-chlorophenyl]methanol Building Block Profile


[2-(Benzyloxy)-3-chlorophenyl]methanol (CAS 1565469-52-4) is a substituted benzyl alcohol derivative with the molecular formula C14H13ClO2 and a molecular weight of 248.70 g/mol, featuring a benzyloxy group at the 2-position and a chlorine atom at the 3-position of the phenyl ring . The compound is commercially available as a research chemical and synthetic intermediate, typically supplied at ≥95% or ≥98% purity . Its structural motif, combining a protected phenolic hydroxyl (as the benzyl ether) with a benzylic alcohol and an aryl chloride, positions it as a versatile building block for medicinal chemistry and organic synthesis, particularly for constructing more complex biaryl and heterocyclic scaffolds via sequential functionalization of the three reactive handles .

[2-(Benzyloxy)-3-chlorophenyl]methanol Regioisomer Specificity


Benzyloxy-chlorophenyl methanol derivatives share the same molecular formula (C14H13ClO2) and molecular weight (248.70 g/mol), yet their regioisomeric identity—the specific positions of the benzyloxy and chlorine substituents—profoundly influences their reactivity, physicochemical properties, and downstream synthetic utility . Subtle positional changes alter the electron density distribution on the aromatic ring, affecting both the nucleophilicity of the benzylic alcohol and the reactivity of the aryl chloride in cross-coupling reactions . Procurement of an incorrect regioisomer leads to different intermediates and, ultimately, divergent final products, making unambiguous structural verification and regioisomer-specific sourcing essential for reproducible research .

[2-(Benzyloxy)-3-chlorophenyl]methanol Quantitative Comparison


Procurement Cost Advantage vs. 4-Chloro Regioisomer

The target compound [2-(Benzyloxy)-3-chlorophenyl]methanol (CAS 1565469-52-4) is priced at 2,835 CNY per gram from a major Chinese supplier, while its closest regioisomer [2-(Benzyloxy)-4-chlorophenyl]methanol (CAS 1253113-37-9) is priced at 4,456 CNY per gram from the same supplier platform, representing a 36.4% cost reduction for the target compound . This price differential is substantial at the 5-gram scale (8,515 CNY vs. 13,382 CNY), making the 2-benzyloxy-3-chloro substitution pattern a more economical choice for budget-constrained exploratory synthesis programs.

Procurement Economics Building Block Sourcing Medicinal Chemistry

Purity Benchmarking Against Regioisomeric Standards

Multiple reputable vendors supply [2-(Benzyloxy)-3-chlorophenyl]methanol at NLT 98% purity , which is comparable to or exceeds the commonly offered 95% purity grade available for regioisomers such as (4-(Benzyloxy)-3-chlorophenyl)methanol (CAS 536974-87-5) and (5-(Benzyloxy)-2-chlorophenyl)methanol (CAS 876300-70-8), both typically offered at 95% minimum purity . The availability of a 98% purity grade reduces the burden of pre-use purification and improves batch-to-batch reproducibility in multistep syntheses.

Quality Control Building Block Purity Reproducibility

Electronic Profile for Regioselective Functionalization

The 2-benzyloxy-3-chlorophenyl substitution pattern places the electron-withdrawing chlorine meta to the benzylic alcohol and ortho to the benzyloxy group, creating a unique electronic environment distinct from all other regioisomers. In the 4-chloro isomer (CAS 1253113-37-9), chlorine is para to the benzyloxy group; in the 5-chloro isomer (CAS 876300-70-8), chlorine is para to the benzylic alcohol. Hammett sigma values for meta-Cl (σm = +0.37) differ substantially from para-Cl (σp = +0.23), resulting in quantitatively different activation/deactivation patterns for electrophilic aromatic substitution and oxidative addition steps in cross-coupling [1]. The ortho-benzyloxy group also provides steric shielding of the adjacent position, which can direct incoming electrophiles to the 5- and 6-positions selectively.

Regioselectivity SAR Exploration Cross-Coupling

Boronic Acid Derivatization for Cross-Coupling

[2-(Benzyloxy)-3-chlorophenyl]methanol serves as a direct precursor to 2-benzyloxy-3-chlorophenylboronic acid (CAS 1217500-57-6) and its pinacol ester, which are established building blocks for Suzuki-Miyaura cross-coupling [1]. The boronic acid derivative is commercially available at ≥97% purity from multiple suppliers and is explicitly listed for pharmaceutical research and organic synthesis applications [1]. This validated derivatization pathway is not as well-established for alternative regioisomers such as the 4-chloro or 5-chloro variants, for which the corresponding boronic acid derivatives are either unavailable or offered at lower purity grades .

Suzuki Coupling Boronic Acid Synthetic Intermediate

Physicochemical Property Benchmarking vs. Regioisomers

The predicted boiling point of [2-(Benzyloxy)-3-chlorophenyl]methanol is 385.7±32.0 °C, with a predicted density of 1.244±0.06 g/cm³ and a predicted pKa of 14.11±0.10 . These values fall within the typical range for benzyloxy-chlorophenyl methanol regioisomers (predicted boiling points generally 380–390 °C), but the specific pKa value of the benzylic alcohol proton is influenced by the substitution pattern: the meta-chloro group exerts a stronger inductive electron-withdrawing effect (σm = +0.37) than a para-chloro group (σp = +0.23), which can slightly increase the acidity of the benzylic alcohol relative to the para-chloro isomer, with implications for extraction and chromatographic behavior [1].

Physicochemical Properties Chromatography Formulation

[2-(Benzyloxy)-3-chlorophenyl]methanol Application Scenarios


Cost-Sensitive Hit Expansion

When a medicinal chemistry program requires multi-gram quantities of a benzyloxy-chlorophenyl building block for SAR exploration, the 36.4% lower cost per gram of [2-(Benzyloxy)-3-chlorophenyl]methanol (2,835 CNY/g) compared to the 4-chloro regioisomer (4,456 CNY/g) enables procurement of 57% more material at equivalent budget, directly supporting larger compound library synthesis [1].

Suzuki-Miyaura Cross-Coupling Integration

For research groups employing Pd-catalyzed cross-coupling strategies, [2-(Benzyloxy)-3-chlorophenyl]methanol provides a validated entry point to the corresponding boronic acid (CAS 1217500-57-6, ≥97% purity) and pinacol ester, both commercially available and optimized for Suzuki-Miyaura conditions [1]. This established derivatization pathway reduces synthetic risk and eliminates the need for in-house boronation method development.

Regioselective Sequential Functionalization

The ortho-benzyloxy/meta-chloro substitution pattern creates a differentiated reactivity profile—the aryl chloride at the meta position (σm = +0.37) can participate in chemoselective cross-coupling while the benzyloxy group remains intact as a protected phenol, enabling sequential C–C bond formation strategies that are less accessible with para-chloro regioisomers [1].

High-Reproducibility Multistep Synthesis

With commercially guaranteed purity of NLT 98% from multiple vendors [1], [2-(Benzyloxy)-3-chlorophenyl]methanol minimizes the burden of pre-use purification and reduces impurity-related side reactions, making it suitable for multistep synthetic sequences where intermediate purity directly determines overall yield and reproducibility.

Technical Documentation Hub

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